

2,3-Dimethoxyphenylacetonitrile: A Versatile Synthetic Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dimethoxyphenylacetonitrile*

Cat. No.: *B1295363*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **2,3-Dimethoxyphenylacetonitrile**, a member of the dimethoxyphenylacetonitrile family of organic compounds, is a versatile synthetic intermediate with growing importance in the fields of medicinal chemistry and materials science. Its unique structural features, including the reactive nitrile group and the dimethoxy-substituted phenyl ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of **2,3-Dimethoxyphenylacetonitrile**, including its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its emerging applications as a key building block in the development of novel compounds.

Chemical and Physical Properties

2,3-Dimethoxyphenylacetonitrile is a solid at room temperature with the chemical formula $C_{10}H_{11}NO_2$ and a molecular weight of 177.20 g/mol. While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from related compounds and are summarized in Table 1.

Table 1: Physicochemical Properties of **2,3-Dimethoxyphenylacetonitrile**

Property	Value
CAS Number	4468-57-9
Molecular Formula	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol
IUPAC Name	2-(2,3-dimethoxyphenyl)acetonitrile
Synonyms	2,3-Dimethoxybenzyl cyanide

Synthesis of 2,3-Dimethoxyphenylacetonitrile

The synthesis of **2,3-Dimethoxyphenylacetonitrile** can be achieved through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A common and effective method involves the reaction of 2,3-dimethoxybenzyl chloride with potassium cyanide.

Experimental Protocol: Synthesis from 2,3-Dimethoxybenzyl Chloride

Materials:

- 2,3-Dimethoxybenzyl chloride
- Potassium cyanide (KCN)
- Ethanol
- Water
- Dichloromethane

Procedure:

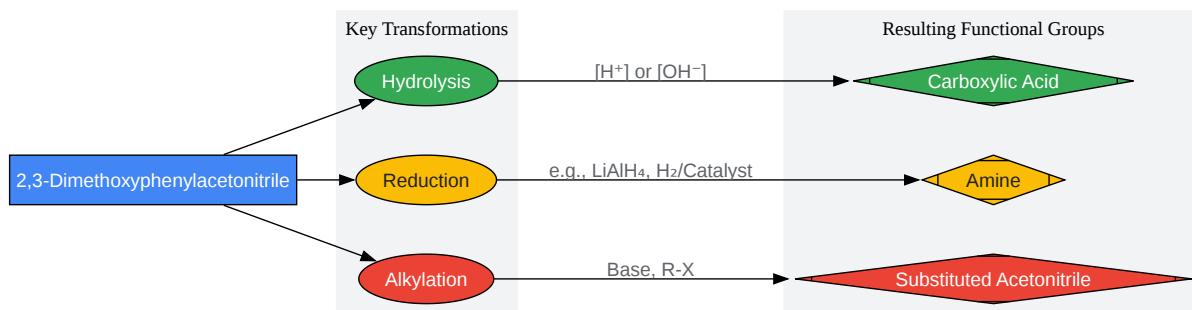
- In a round-bottom flask, dissolve 2,3-dimethoxybenzyl chloride in a mixture of ethanol and water.
- Add potassium cyanide to the solution.

- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with dichloromethane.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield **2,3-Dimethoxyphenylacetonitrile**.

This method has been reported to produce the desired product in good yield.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,3-Dimethoxyphenylacetonitrile** is not widely available in the public domain. However, based on the known spectra of its isomers and general spectroscopic principles, the following characteristic data can be predicted.


Table 2: Predicted Spectroscopic Data for **2,3-Dimethoxyphenylacetonitrile**

Spectroscopy	Predicted Data
¹ H NMR	* Aromatic protons: Multiplets in the range of δ 6.8-7.2 ppm. * Methylene protons (-CH ₂ CN): A singlet around δ 3.7-3.9 ppm. * Methoxy protons (-OCH ₃): Two singlets around δ 3.8-4.0 ppm.
¹³ C NMR	* Nitrile carbon (-CN): A peak around δ 117-120 ppm. * Methylene carbon (-CH ₂ CN): A peak around δ 20-25 ppm. * Aromatic carbons: Peaks in the range of δ 110-150 ppm. * Methoxy carbons (-OCH ₃): Peaks around δ 55-60 ppm.
IR (Infrared)	* Nitrile stretch (C≡N): A sharp, medium-intensity band around 2240-2260 cm ⁻¹ . * C-H stretch (aromatic): Peaks above 3000 cm ⁻¹ . * C-H stretch (aliphatic): Peaks below 3000 cm ⁻¹ . * C-O stretch (ether): Strong bands in the region of 1200-1300 cm ⁻¹ and 1000-1100 cm ⁻¹ .
Mass Spectrometry	* Molecular Ion (M ⁺): A peak at m/z = 177. * Major Fragments: Loss of the cyanomethyl radical (-CH ₂ CN) or methoxy group (-OCH ₃).

Applications as a Synthetic Building Block

The synthetic utility of **2,3-Dimethoxyphenylacetonitrile** arises from the reactivity of its nitrile group and the potential for electrophilic substitution on the aromatic ring. While specific, large-scale applications in drug manufacturing are not yet widely documented for the 2,3-isomer, its structural similarity to other pharmacologically important phenylacetonitriles suggests significant potential. For instance, the closely related 3,4-dimethoxyphenylacetonitrile is a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker.

The versatile nitrile functionality of **2,3-Dimethoxyphenylacetonitrile** allows for its conversion into several other key chemical groups, making it a valuable starting material for a variety of synthetic pathways.

[Click to download full resolution via product page](#)

Key chemical transformations of 2,3-Dimethoxyphenylacetonitrile.

Potential Applications in Drug Discovery

The 2,3-dimethoxyphenyl moiety is present in a number of biologically active compounds. The ability to introduce this scaffold via **2,3-Dimethoxyphenylacetonitrile**, followed by elaboration of the nitrile group, opens avenues for the synthesis of novel derivatives with potential therapeutic applications.

1. Synthesis of Phenethylamines: Reduction of the nitrile group to a primary amine provides 2-(2,3-dimethoxyphenyl)ethanamine. This phenethylamine scaffold is a common feature in many psychoactive compounds and central nervous system (CNS) active drugs. Further modification of the amine or the aromatic ring could lead to the discovery of new drug candidates.

[Click to download full resolution via product page](#)

Synthesis of phenethylamine derivatives.

2. Synthesis of Phenylacetic Acids and Derivatives: Hydrolysis of the nitrile furnishes 2,3-dimethoxyphenylacetic acid. Phenylacetic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties. The carboxylic acid can be further converted to esters, amides, and other derivatives for structure-activity relationship (SAR) studies.

3. Role as a Reference Standard: **2,3-Dimethoxyphenylacetonitrile** has been identified as an impurity of Tetrabenazine, a drug used to treat movement disorders. In this context, it serves as a crucial analytical reference standard for quality control and impurity profiling in the pharmaceutical industry.

Conclusion

2,3-Dimethoxyphenylacetonitrile is a valuable and versatile synthetic building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its nitrile group allow for the creation of a wide array of more complex molecules, including phenethylamines and phenylacetic acids, which are important scaffolds in medicinal chemistry. While its large-scale application in pharmaceutical manufacturing is still emerging, the structural motifs accessible from this intermediate suggest that it will continue to be a compound of interest for researchers and scientists in the years to come. The availability of this compound and the development of robust synthetic protocols will undoubtedly facilitate its broader use in the quest for novel and improved therapeutic agents.

- To cite this document: BenchChem. [2,3-Dimethoxyphenylacetonitrile: A Versatile Synthetic Building Block in Chemical and Pharmaceutical Research]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295363#2-3-dimethoxyphenylacetonitrile-as-a-synthetic-building-block>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com